molecular formula C11H12N2O4 B8504666 6-(Morpholine-4-carbonyl)nicotinic acid

6-(Morpholine-4-carbonyl)nicotinic acid

Cat. No. B8504666
M. Wt: 236.22 g/mol
InChI Key: HDIFJKLEDYGYRL-UHFFFAOYSA-N
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Patent
US06265381B1

Procedure details

Into a solution of the compound of Example 11 (b) (0.606 g, 2.07 mmol) in CH3NO2 (5 mL) was bubbled HCl(g) for 20 min. After standing for 20 min, the solvent was removed in vacuo to give a pale yellow solid. Recrystallization (acetone) gave 0.335 g (68%) of the title compound as a white solid. Mp: 181-183° C. 1H NMR (CD3OD): δ9.26 (d, J=1.1 Hz, 1H), 8.78 (dd, J=8.1 Hz, 1H), 3.80 (s, 4H), 3.67 (m, 2H), 3.51 (m, 2H). IR (KBr): 2928, 2872, 1717, 1601, 1285, 1262, 1111 cm−1. MS (DCI/CH4): m/z (rel intensity) 277 (M +C3H7+), 265 (M+C2H5+), 238, 237 (MH+, 100). Anal. (C11H12N2O4): C, H, N.
Name
compound
Quantity
0.606 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[CH:21]=[CH:20][C:12]([C:13]([O:15]C(C)(C)C)=[O:14])=[CH:11][N:10]=2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl>C[N+]([O-])=O>[N:1]1([C:7]([C:9]2[CH:21]=[CH:20][C:12]([C:13]([OH:15])=[O:14])=[CH:11][N:10]=2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
compound
Quantity
0.606 g
Type
reactant
Smiles
N1(CCOCC1)C(=O)C1=NC=C(C(=O)OC(C)(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization (acetone)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.335 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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